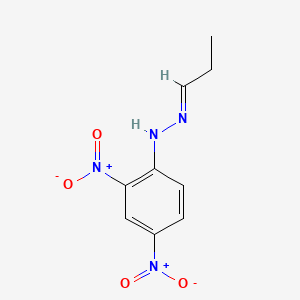
Desmethyl-MADAM
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Desmethyl-MADAM is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. It is a derivative of MADAM, where one methyl group has been removed, resulting in a compound with distinct chemical and biological characteristics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Desmethyl-MADAM typically involves the demethylation of MADAM. This can be achieved through various chemical reactions, including:
Oxidative Demethylation: Using oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions to remove the methyl group.
Reductive Demethylation: Employing reducing agents like lithium aluminum hydride or sodium borohydride in the presence of a catalyst to achieve demethylation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for maximum yield and purity. The process typically includes:
Reaction Setup: Using large reactors with precise temperature and pressure control.
Purification: Employing techniques such as distillation, crystallization, or chromatography to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
Desmethyl-MADAM undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form corresponding oxides.
Reduction: Can be reduced to form different derivatives.
Substitution: Undergoes nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents such as halogens, acids, and bases are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: May produce oxides or hydroxyl derivatives.
Reduction: Can yield various reduced forms of this compound.
Substitution: Results in substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Desmethyl-MADAM has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of various chemical products and materials.
Mecanismo De Acción
The mechanism of action of Desmethyl-MADAM involves its interaction with specific molecular targets and pathways. It may act by:
Binding to Receptors: Interacting with specific receptors on cell surfaces or within cells.
Enzyme Inhibition: Inhibiting the activity of certain enzymes, thereby affecting metabolic pathways.
Signal Transduction: Modulating signal transduction pathways, leading to changes in cellular responses.
Comparación Con Compuestos Similares
Desmethyl-MADAM can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
MADAM: The parent compound from which this compound is derived.
This compound Analogues: Other derivatives with different substituents.
Related Compounds: Compounds with similar structures but different functional groups.
Uniqueness
This compound is unique due to its specific chemical structure, which imparts distinct properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
412015-27-1 |
|---|---|
Fórmula molecular |
C15H18N2S |
Peso molecular |
258.39 |
Pureza |
> 98% |
Sinónimos |
2-(2-Methylaminomethylphenylsulfanyl)-5-methylphenylamine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












